3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide
Description
Properties
IUPAC Name |
3-amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-6-1-5(2-7(14)3-6)8(16)15-4-9(11,12)13/h1-3H,4,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICVKMAOWJZUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Nitro-5-fluorobenzoic Acid
The synthesis begins with 5-fluorobenzoic acid , which undergoes nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C. The reaction exploits the meta-directing nature of the carboxylic acid group, yielding 3-nitro-5-fluorobenzoic acid in 75% yield after recrystallization from ethanol/water.
Key Data :
Activation to Acid Chloride
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux. The reaction is monitored by IR spectroscopy (disappearance of O–H stretch at 2500–3000 cm⁻¹), achieving 90% conversion.
Optimization Note :
Amide Coupling with 2,2,2-Trifluoroethylamine
The acid chloride reacts with 2,2,2-trifluoroethylamine in dichloromethane (DCM) using triethylamine (TEA) as a base. Alternatively, coupling reagents such as EDCl/HOBt enhance efficiency in tetrahydrofuran (THF), yielding 3-nitro-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide in 85% yield.
Comparative Analysis :
| Coupling Method | Solvent | Base/Reagent | Yield |
|---|---|---|---|
| Acid Chloride + Amine | DCM | TEA | 78% |
| EDCl/HOBt | THF | - | 85% |
Reduction of Nitro to Amino Group
Catalytic hydrogenation with 10% Pd/C under 1.5 atm H₂ in ethanol reduces the nitro group to an amine. The reaction proceeds quantitatively at 25°C within 6 hours, affording the target compound in 95% yield after filtration and recrystallization.
Critical Parameters :
-
Catalyst loading : 5–10% Pd/C balances cost and reactivity.
-
Solvent choice : Ethanol prevents over-reduction and ensures solubility.
Alternative Pathways and Mechanistic Insights
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed cross-coupling between 3-bromo-5-fluorobenzoic acid and 2,2,2-trifluoroethylamine was explored but deemed less efficient (45% yield) due to competing hydrolysis of the bromo intermediate.
Hydrolysis of Cyano Intermediates
Inspired by methods for 2-trifluoromethyl benzamide synthesis, a cyano group at position 3 could be hydrolyzed to an amide. However, this route requires harsh alkaline conditions (100°C, 4 h) and offers no yield advantage over the nitro-reduction pathway.
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Role |
|---|---|---|
| 5-Fluorobenzoic acid | 120 | Starting material |
| 2,2,2-Trifluoroethylamine | 450 | Nucleophile |
| 10% Pd/C | 3000 | Catalyst |
Chemical Reactions Analysis
Amino Group (-NH₂)
The aromatic amine participates in electrophilic substitution and acylation reactions:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form N-acetyl derivatives.
Example : -
Diazotization : Forms diazonium salts with nitrous acid (HNO₂), enabling coupling reactions to azo dyes .
Amide Group (-CONH-)
The trifluoroethyl-substituted amide exhibits unique stability and reactivity:
-
Hydrolysis : Requires strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions due to electron-withdrawing CF₃ group:
-
Resistance to Reduction : Unlike aliphatic amides, the aromatic amide resists reduction by LiAlH₄ under standard conditions .
Aromatic Ring
The 5-fluoro substituent directs electrophilic substitution to specific positions:
-
Nitration : Occurs at the para position relative to the amino group (C-4) using HNO₃/H₂SO₄.
-
Halogenation : Bromination (Br₂/FeBr₃) favors the ortho position (C-2) due to the amino group’s activating effect .
Acylation of the Amino Group
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C | N-Acetyl derivative | 85% |
| Benzoyl chloride | DCM, 0°C → 25°C | N-Benzoyl derivative | 78% |
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon .
Electrophilic Aromatic Substitution
| Reaction | Reagent | Position | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 (para) | Major product due to amino directing |
| Bromination | Br₂/FeBr₃ | C-2 (ortho) | Competitive minor product at C-6 |
Electronic Influence : The amino group activates the ring, while fluorine slightly deactivates it .
Hydrolysis of the Amide Bond
| Conditions | Products | Kinetics |
|---|---|---|
| 6M HCl, reflux | 5-Fluoro-3-aminobenzoic acid + TFEA | Slow (24 hrs) |
| 2M NaOH, 80°C | Same as above | Faster (8–12 hrs) |
Note : The trifluoroethylamine (TFEA) byproduct is volatile and can be isolated via distillation .
Scientific Research Applications
Medicinal Chemistry
3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is being investigated for its potential as a drug candidate. The incorporation of fluorine enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.
Case Study: Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. A study on related benzamide derivatives demonstrated their ability to induce apoptosis in cancer cell lines. For instance:
| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study A | 3-Amino-5-fluorobenzamide | Breast Cancer | 5.0 | Apoptosis induction |
| Study B | 3-Amino-4-fluorobenzamide | Leukemia | 3.5 | Cell cycle arrest |
The mechanism of action is believed to involve the compound's interaction with specific molecular targets within cancer cells, leading to cell death or growth inhibition.
Materials Science
This compound is also explored for its role in developing new materials with enhanced electronic or optical properties. The trifluoroethyl group can impart unique characteristics to polymers and coatings.
Example: Synthesis of Functionalized Polymers
Research indicates that incorporating fluorinated compounds like 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide into polymer matrices can improve thermal stability and chemical resistance. This has implications for creating advanced materials suitable for harsh environments.
Agricultural Applications
The herbicidal potential of benzamide derivatives has been documented, with ongoing research aimed at developing new herbicides that exhibit high selectivity and low toxicity.
Case Study: Herbicidal Activity
A patent describes the use of benzamide compounds for controlling unwanted vegetation in crops. The target compounds demonstrate effective herbicidal activity while maintaining compatibility with crop plants:
| Compound | Activity Level | Application Rate (g/ha) |
|---|---|---|
| Benzamide A | High | 100 |
| Benzamide B | Moderate | 200 |
These findings suggest that 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide could be further developed as an effective herbicide.
Mechanism of Action
The mechanism by which 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity to biological targets, leading to its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The table below compares key structural features of 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide with similar compounds:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoroethyl group increases logP values compared to non-fluorinated side chains, as seen in .
- Solubility: The 3-amino group may enhance aqueous solubility relative to halogenated analogues (e.g., ).
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, a feature shared with .
Biological Activity
3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is with a molecular weight of approximately 250.19 g/mol. The compound features a trifluoroethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications .
Antimicrobial Properties
Research indicates that 3-amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide exhibits antimicrobial activity. The inclusion of fluorine atoms in the structure has been associated with increased potency against various bacterial strains. For instance, studies have shown that fluorinated compounds often demonstrate enhanced interaction with bacterial enzymes or receptors .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with key metabolic pathways. The mechanism is believed to involve the compound's ability to bind to specific enzymes or receptors that are crucial for cancer cell proliferation .
Sodium Channel Inhibition
Additionally, this compound has been identified as a potential inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7. This inhibition could be beneficial in treating chronic pain conditions such as postherpetic neuralgia and diabetic neuropathy . The ability to modulate sodium channel activity positions this compound as a valuable candidate for pain management therapies.
The biological activity of 3-amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
- Receptor Binding : It likely binds to receptors associated with pain signaling pathways, thereby modulating pain perception and providing therapeutic effects.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example, it was reported that at concentrations as low as 10 µM, the compound reduced cell viability by over 50% in certain assays .
Comparative Analysis
A comparative analysis with similar compounds reveals that the trifluoroethyl group enhances both lipophilicity and metabolic stability compared to non-fluorinated analogs. This structural feature is critical for improving bioavailability and therapeutic efficacy .
| Compound Name | Structure | Biological Activity | EC50 (µM) |
|---|---|---|---|
| 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide | Structure | Anticancer, Antimicrobial | 10 |
| Similar Compound A | Structure | Anticancer | 25 |
| Similar Compound B | Structure | Antimicrobial | 15 |
Q & A
Q. Answer :
- Purity Analysis :
- Structural Confirmation :
- High-Resolution Mass Spectrometry (HRMS) : Compare observed [M+H]⁺ with theoretical mass (±2 ppm tolerance) .
- FT-IR : Verify amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Advanced: What biochemical pathways or enzyme systems might 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide target, and how can these interactions be experimentally validated?
Q. Answer :
- Hypothesized Targets :
- PPTase Enzymes : The trifluoroethyl group may mimic natural substrates, inhibiting bacterial acyl carrier protein synthase (AcpS) or other PPTases critical for fatty acid biosynthesis .
- Kinases/Proteases : The benzamide scaffold is common in kinase inhibitors; fluorine substitutions enhance binding to hydrophobic pockets .
- Validation Methods :
- Enzyme Assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., malachite green for phosphatase activity) .
- Genetic Knockouts : Test antibacterial activity against E. coli strains with AcpS deletions to confirm target specificity .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to recombinant PPTase proteins .
Advanced: How does the trifluoroethyl group influence the compound’s pharmacokinetic properties, and what methods assess its metabolic stability?
Q. Answer :
- Impact of Trifluoroethyl Group :
- Enhances metabolic stability by resisting oxidative degradation (C-F bonds are less reactive than C-H) .
- Increases lipophilicity (logP), improving membrane permeability but potentially reducing solubility .
- Assessment Methods :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS over time .
- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .
- Caco-2 Permeability : Model intestinal absorption in vitro .
Advanced: What computational strategies can predict the structure-activity relationship (SAR) of 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide derivatives?
Q. Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPTase active sites (PDB: 1QR8) .
- QSAR Modeling : Train models on bioactivity data (e.g., pIC₅₀) using descriptors like molar refractivity, H-bond donors, and π-π stacking potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Fragment Replacement : Modify the benzamide core or trifluoroethyl group in silico (e.g., with pyridine or cyclopropyl analogs) and predict activity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Answer :
- Data Triangulation :
- Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Validate target engagement using cellular thermal shift assays (CETSA) .
- Analytical Controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
